

# The Pharmacology of AH 6809: A Technical Guide

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## Compound of Interest

Compound Name: AH 6809

Cat. No.: B1666651

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## Introduction

**AH 6809**, with the chemical name 6-isopropoxy-9-oxoxanthene-2-carboxylic acid, is a synthetic organic compound widely utilized in pharmacological research as an antagonist of prostanoid receptors.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the pharmacology of **AH 6809**, including its chemical properties, mechanism of action, receptor binding profile, and its effects on key signaling pathways. The information is presented to support researchers and professionals in drug development in understanding and utilizing this compound.

## Chemical Properties

Property	Value	Reference
Chemical Name	6-isopropoxy-9-oxoxanthene-2-carboxylic acid	[2][3]
Alternate Names	6-Isopropoxy-9-xanthone-2-carboxylic acid	[4]
CAS Number	33458-93-4	[2][3][4]
Molecular Formula	C17H14O5	[2][3]
Molecular Weight	298.3 g/mol	[3][4]
Purity	≥97%	[3]
Appearance	A crystalline solid	[3]

## Mechanism of Action

**AH 6809** functions as a competitive antagonist at several prostanoid receptors, primarily the prostaglandin E<sub>2</sub> (PGE<sub>2</sub>) receptors EP<sub>1</sub> and EP<sub>2</sub>, and the prostaglandin D<sub>2</sub> (PGD<sub>2</sub>) receptor DP<sub>1</sub>.<sup>[1][3]</sup> Its antagonistic action prevents the binding of endogenous prostaglandin ligands, thereby inhibiting the initiation of their downstream signaling cascades.

For instance, **AH 6809** has been shown to block the PGE<sub>2</sub>-induced accumulation of cyclic AMP (cAMP) in COS cells transfected with the human EP<sub>2</sub> receptor.<sup>[3]</sup> This indicates its ability to interfere with Gs-coupled receptor signaling. Furthermore, it blocks the accumulation of intracellular calcium (Ca<sup>2+</sup>) in Xenopus oocytes expressing the human EP<sub>1</sub> receptor, demonstrating its activity against Gq-coupled receptors.<sup>[3]</sup>

## Pharmacological Profile: Receptor Binding Affinities

The antagonistic potency and selectivity of **AH 6809** have been characterized across various receptor subtypes and species. The following tables summarize the key quantitative data.

### Human Receptors

Receptor	Parameter	Value (nM)	Reference
EP <sub>1</sub>	K <sub>i</sub>	1217	[5]
EP <sub>2</sub>	K <sub>i</sub>	1150	[5]
EP <sub>3</sub> -III	K <sub>i</sub>	1597	[5]
DP <sub>1</sub>	K <sub>i</sub>	1415	[5]

Receptor	Parameter	Value	Reference
EP <sub>1</sub>	pA <sub>2</sub>	6.8	
DP (platelets)	pA <sub>2</sub>	5.35	[6]
TP (platelets)	pA <sub>2</sub>	4.45	[6][7]
DP <sub>2</sub>	pA <sub>2</sub>	4.45	

Assay	Parameter	Value (M)	Reference
Anti-aggregatory action of PGD <sub>2</sub> in human platelets	EC <sub>50</sub>	~5 x 10 <sup>-5</sup>	[3]

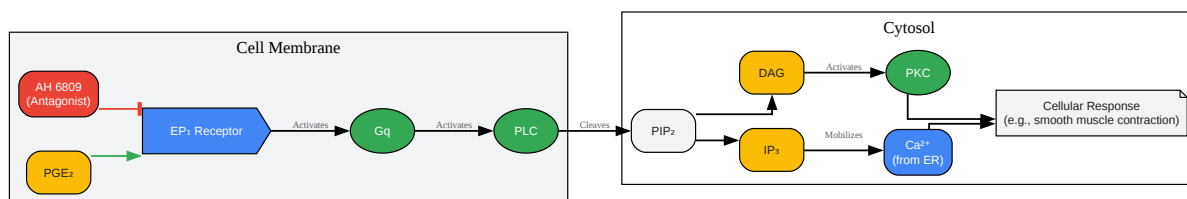
## Murine (Mouse) Receptors

Receptor	Parameter	Value (nM)	Reference
EP <sub>2</sub>	K <sub>i</sub>	350	[5]

In mice, **AH 6809** demonstrates the highest affinity for the EP<sub>2</sub> receptor, while also acting as a weaker ligand at the EP<sub>1</sub> and DP<sub>1</sub> receptors.[3]

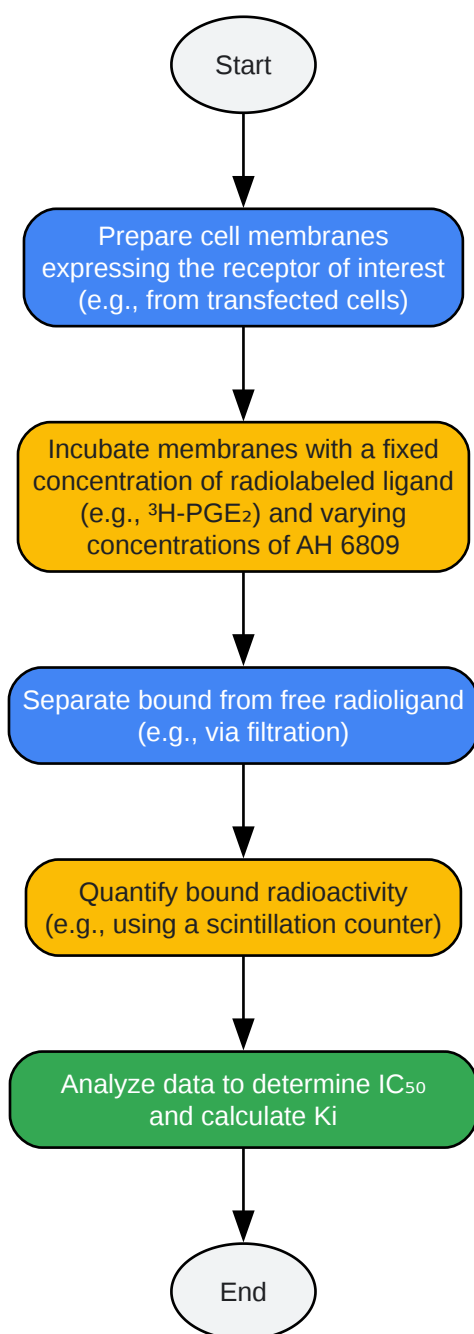
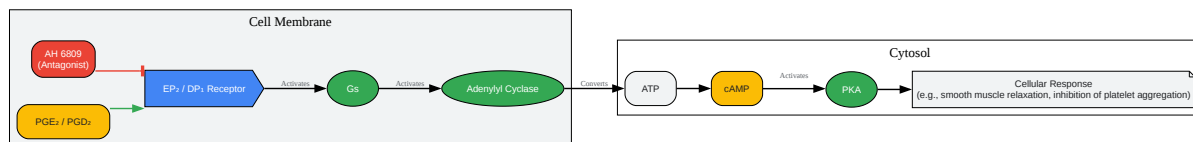
## Signaling Pathways

**AH 6809** exerts its effects by blocking distinct signaling pathways initiated by EP and DP receptors.



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Caption: Antagonism of the EP<sub>1</sub> receptor signaling pathway by **AH 6809**.



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